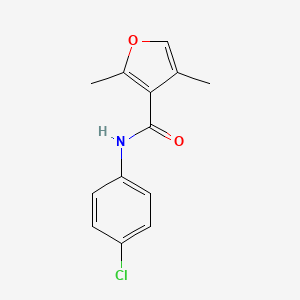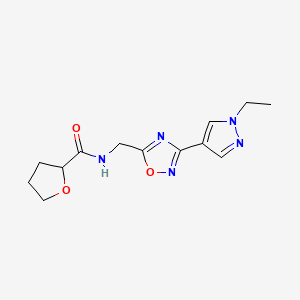
Methyl 4-(2-((2-hydroxy-2-(4-(methylthio)phenyl)ethyl)amino)-2-oxoacetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-((2-hydroxy-2-(4-(methylthio)phenyl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound characterized by its multiple functional groups. This compound exhibits properties that may be valuable in various chemical and pharmaceutical applications due to its unique molecular architecture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Initial Preparation : The synthesis begins with the reaction between a methyl benzoate derivative and a suitable amine under controlled conditions.
Intermediate Formation : The subsequent step involves the formation of a hydroxyphenyl ethyl intermediate. This is typically achieved through a reaction with hydroxybenzyl alcohol.
Final Assembly : The final step involves the formation of the amido linkage through a coupling reaction using oxalyl chloride and a base, such as triethylamine, to facilitate the formation of the final product.
Industrial Production Methods:
Large-Scale Synthesis : For industrial purposes, the synthesis can be scaled up by using continuous flow reactors to control the reaction conditions precisely and ensure high yield and purity of the product.
Purification : The purification process typically involves recrystallization or chromatographic techniques to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation : The hydroxy and thioether groups make it susceptible to oxidation, potentially forming sulfoxides or sulfones.
Reduction : Reduction can occur at the carbonyl group, converting it to an alcohol under the right conditions.
Substitution : The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation : Oxidizing agents like potassium permanganate or hydrogen peroxide in the presence of acid or base catalysts.
Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution : Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation can lead to products such as sulfoxides or sulfones.
Reduction might yield alcohol derivatives.
Substitution can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
This compound has potential applications across several scientific fields:
Chemistry : Used as an intermediate in organic synthesis, aiding in the creation of more complex molecules.
Biology : May serve as a probe in biochemical assays due to its functional groups.
Medicine : Potentially useful in the development of pharmaceuticals, particularly as a precursor for drugs with similar structural motifs.
Industry : Used in the manufacture of specialty chemicals and advanced materials.
Mecanismo De Acción
Mechanism of Effects : The compound's effects arise from its interactions with biological molecules, typically involving hydrogen bonding and hydrophobic interactions. Molecular Targets and Pathways : The exact targets depend on the application but could include enzymes and receptors involved in various physiological processes.
Comparación Con Compuestos Similares
Comparison : Compared to similar compounds, Methyl 4-(2-((2-hydroxy-2-(4-(methylthio)phenyl)ethyl)amino)-2-oxoacetamido)benzoate stands out due to its unique combination of functional groups that confer specific reactivity and biological activity. **Similar Comp
Propiedades
IUPAC Name |
methyl 4-[[2-[[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-19(25)13-3-7-14(8-4-13)21-18(24)17(23)20-11-16(22)12-5-9-15(27-2)10-6-12/h3-10,16,22H,11H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COECCCAEDUTWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2682003.png)

![2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2682006.png)


![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2682009.png)


![8-(3-ethoxypropyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2682015.png)

![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2682019.png)
![2-(2-((2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino)ethoxy)ethanol](/img/structure/B2682021.png)

![2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2682024.png)
